molecular formula C10H21ClN2O B1378842 1-(3,3-Dimethylbutyl)piperazin-2-one hydrochloride CAS No. 1423034-59-6

1-(3,3-Dimethylbutyl)piperazin-2-one hydrochloride

Cat. No.: B1378842
CAS No.: 1423034-59-6
M. Wt: 220.74 g/mol
InChI Key: WBSOTFQNNSPHLH-UHFFFAOYSA-N
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Description

1-(3,3-Dimethylbutyl)piperazin-2-one hydrochloride is an organic compound with the molecular formula C10H21ClN2O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,3-Dimethylbutyl)piperazin-2-one hydrochloride typically involves the reaction of 1-(3,3-Dimethylbutyl)piperazine with hydrochloric acid. The reaction conditions often include:

    Solvent: Anhydrous ethanol or methanol

    Temperature: Room temperature to 50°C

    Reaction Time: 2-4 hours

The reaction proceeds through the formation of an intermediate, which is then converted to the hydrochloride salt by the addition of hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The process may include:

    Continuous Stirred Tank Reactors (CSTR): For continuous production

    Purification: Crystallization or recrystallization to obtain the pure hydrochloride salt

    Quality Control: Analytical techniques such as High-Performance Liquid Chromatography (HPLC) to ensure product quality

Chemical Reactions Analysis

Types of Reactions

1-(3,3-Dimethylbutyl)piperazin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form corresponding N-oxides

    Reduction: Reaction with reducing agents to form amines

    Substitution: Nucleophilic substitution reactions at the nitrogen atoms

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: N-oxides

    Reduction: Secondary amines

    Substitution: N-alkyl or N-acyl derivatives

Scientific Research Applications

1-(3,3-Dimethylbutyl)piperazin-2-one hydrochloride is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules

    Biology: In studies involving enzyme inhibition and receptor binding

    Medicine: Potential therapeutic applications in drug development

    Industry: Used in the production of specialty chemicals and intermediates

Mechanism of Action

The mechanism of action of 1-(3,3-Dimethylbutyl)piperazin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved can include:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate binding

    Receptor Modulation: Interaction with receptor sites, altering signal transduction pathways

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,3-Dimethylbutyl)piperazine
  • 1-(3,3-Dimethylbutyl)piperidin-2-one
  • 1-(3,3-Dimethylbutyl)pyrrolidin-2-one

Uniqueness

1-(3,3-Dimethylbutyl)piperazin-2-one hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, reaction rates, and stability under various conditions.

Properties

IUPAC Name

1-(3,3-dimethylbutyl)piperazin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.ClH/c1-10(2,3)4-6-12-7-5-11-8-9(12)13;/h11H,4-8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSOTFQNNSPHLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCN1CCNCC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423034-59-6
Record name 2-Piperazinone, 1-(3,3-dimethylbutyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423034-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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